molecular formula C23H21NO4 B5808470 N-(2-dibenzo[b,d]furan-2-ylethyl)-2,6-dimethoxybenzamide

N-(2-dibenzo[b,d]furan-2-ylethyl)-2,6-dimethoxybenzamide

Cat. No. B5808470
M. Wt: 375.4 g/mol
InChI Key: YDGUYNNDIHUKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-dibenzo[b,d]furan-2-ylethyl)-2,6-dimethoxybenzamide, also known as DBF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DBF is a synthetic compound that is derived from the natural product dibenzo[b,d]furan, which is found in various plant species. DBF has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of N-(2-dibenzo[b,d]furan-2-ylethyl)-2,6-dimethoxybenzamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound has also been shown to interact with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to reduce oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity. Additionally, this compound has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-dibenzo[b,d]furan-2-ylethyl)-2,6-dimethoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, this compound has been extensively studied for its biological activities, making it a well-characterized compound for lab experiments. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its full biological activities and mechanisms of action are not yet fully understood. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

N-(2-dibenzo[b,d]furan-2-ylethyl)-2,6-dimethoxybenzamide has several potential future directions for research. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Furthermore, research can be conducted to investigate the potential side effects of this compound and to develop safer and more effective derivatives of this compound. Finally, further studies are needed to fully understand the mechanism of action of this compound and its interaction with various cellular targets.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound can be easily synthesized in large quantities, making it a well-characterized compound for lab experiments. However, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.

Synthesis Methods

N-(2-dibenzo[b,d]furan-2-ylethyl)-2,6-dimethoxybenzamide can be synthesized through a multistep process using commercially available starting materials. The first step involves the synthesis of 2,6-dimethoxybenzaldehyde, which is then reacted with dibenzo[b,d]furan in the presence of a base to yield the intermediate product. The intermediate product is then reacted with 2-bromoethylamine hydrobromide to yield this compound.

Scientific Research Applications

N-(2-dibenzo[b,d]furan-2-ylethyl)-2,6-dimethoxybenzamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. This compound has also been shown to possess anticancer properties by inducing apoptosis and inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

N-(2-dibenzofuran-2-ylethyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-26-20-8-5-9-21(27-2)22(20)23(25)24-13-12-15-10-11-19-17(14-15)16-6-3-4-7-18(16)28-19/h3-11,14H,12-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGUYNNDIHUKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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